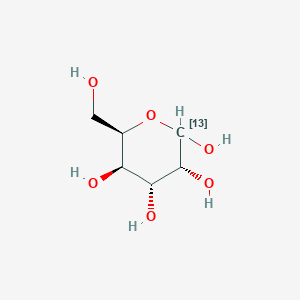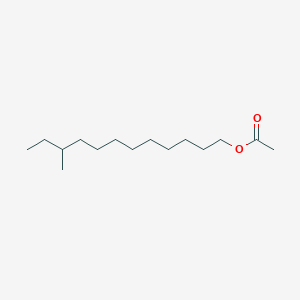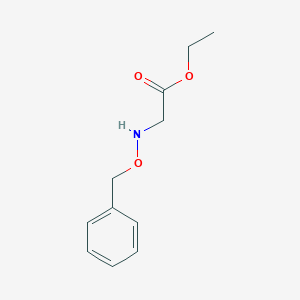
(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Overview
Description
(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol, commonly known as D-ribose, is a type of sugar that is essential in the production of adenosine triphosphate (ATP), the primary source of energy in cells. D-ribose is found naturally in various foods, including meat, dairy, and vegetables, and is also available as a dietary supplement. In
Scientific Research Applications
D-ribose has been extensively studied for its potential therapeutic applications in various diseases, including heart disease, fibromyalgia, and chronic fatigue syndrome. Studies have shown that D-ribose supplementation can improve energy levels, reduce muscle pain and stiffness, and improve exercise tolerance in patients with these conditions.
Mechanism of Action
D-ribose acts as a substrate for the synthesis of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol, the primary source of energy in cells. By providing an additional source of D-ribose, the body can increase the rate of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol synthesis, leading to improved energy levels and exercise tolerance.
Biochemical and Physiological Effects
D-ribose has been shown to have several biochemical and physiological effects. Studies have shown that D-ribose supplementation can increase the levels of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol in various tissues, including the heart and skeletal muscles. D-ribose has also been shown to improve the recovery of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol levels following exercise. In addition, D-ribose has been shown to improve the function of the heart and reduce the risk of heart disease.
Advantages and Limitations for Lab Experiments
D-ribose has several advantages for lab experiments. It is readily available as a dietary supplement and can be easily administered to subjects. D-ribose is also relatively safe and has few reported side effects. However, D-ribose supplementation can be expensive, and the effects may vary depending on the dose and duration of supplementation.
Future Directions
There are several future directions for the study of D-ribose. Further research is needed to determine the optimal dose and duration of supplementation for various conditions. In addition, studies are needed to determine the long-term effects of D-ribose supplementation and its potential interactions with other medications. Finally, studies are needed to determine the potential therapeutic applications of D-ribose in other conditions, such as diabetes and cancer.
Conclusion
In conclusion, D-ribose is a type of sugar that is essential in the production of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol, the primary source of energy in cells. D-ribose has been extensively studied for its potential therapeutic applications in various diseases, including heart disease, fibromyalgia, and chronic fatigue syndrome. D-ribose supplementation can improve energy levels, reduce muscle pain and stiffness, and improve exercise tolerance in patients with these conditions. Further research is needed to determine the optimal dose and duration of supplementation for various conditions and to determine the potential therapeutic applications of D-ribose in other conditions.
properties
IUPAC Name |
(3R,4R,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-NNGFHBKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Aminobenzo[f]quinazolin-1-ol](/img/structure/B3280031.png)

![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)



![1,5-Dihydropyrrolo[2,3-f]indole](/img/structure/B3280063.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B3280071.png)




